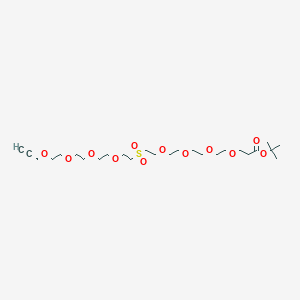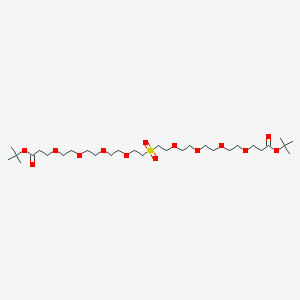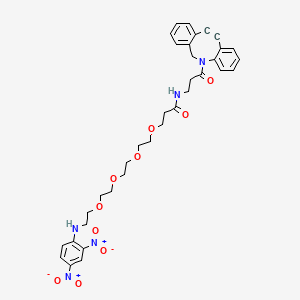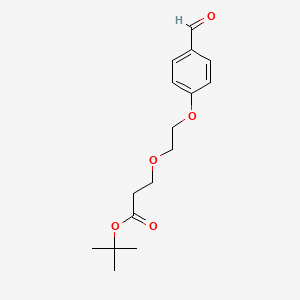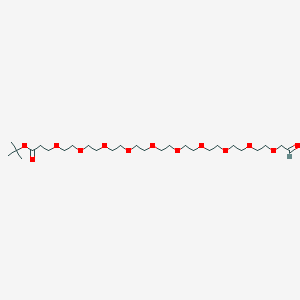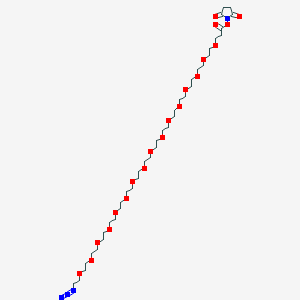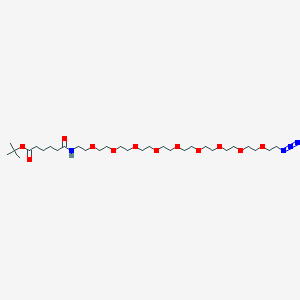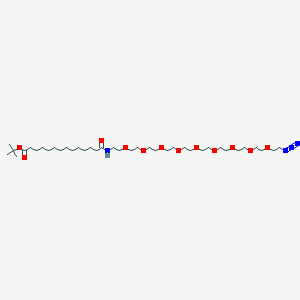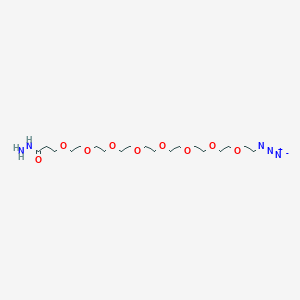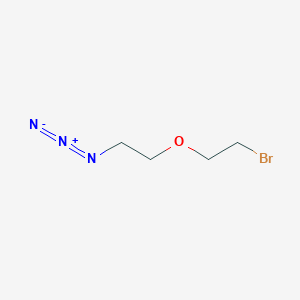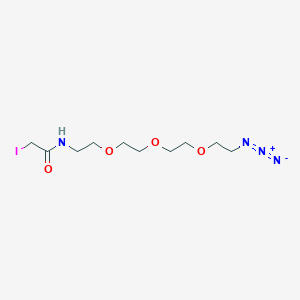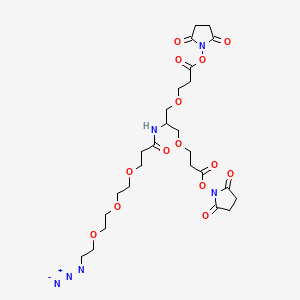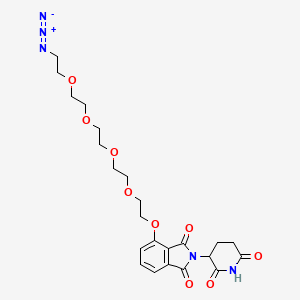
Thalidomide-O-PEG4-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-Azide is a synthetic compound that integrates thalidomide, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:
Thalidomide Activation: Thalidomide is first activated by introducing a functional group that can react with the PEG spacer.
PEG Spacer Attachment: The activated thalidomide is then conjugated with a PEG spacer, typically through a nucleophilic substitution reaction.
Azide Introduction: Finally, the azide group is introduced to the PEGylated thalidomide through a reaction with an azide-containing reagent
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG spacers in industrial reactors.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to verify the compound’s purity and consistency
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules.
SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of this compound with various alkyne-containing molecules, which are used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Thalidomide-O-PEG4-Azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications
Industry: Utilized in the development of novel drug delivery systems and bioconjugates
Mechanism of Action
Thalidomide-O-PEG4-Azide exerts its effects through the following mechanism:
Target Protein Binding: The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex
Ubiquitination: The E3 ligase complex ubiquitinates the target protein, marking it for degradation by the proteasome
Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels
Comparison with Similar Compounds
Thalidomide-O-PEG4-Amido-Azide: Similar structure but with an amido group instead of an azide.
Lenalidomide-O-PEG4-Azide: Contains lenalidomide instead of thalidomide, offering different biological properties.
Pomalidomide-O-PEG4-Azide: Incorporates pomalidomide, another thalidomide analogue, providing distinct therapeutic potential.
Uniqueness: Thalidomide-O-PEG4-Azide is unique due to its specific combination of thalidomide, PEG spacer, and azide group, which allows for versatile applications in PROTAC synthesis and click chemistry reactions .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQGUAIPAANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
